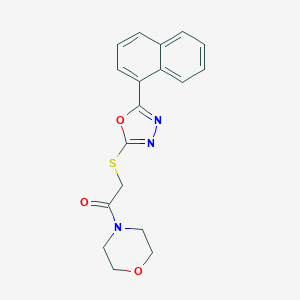![molecular formula C16H13ClN2OS B270133 1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
作用機序
The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes.
実験室実験の利点と制限
One advantage of using this compound in lab experiments is its potential applications in various fields such as pharmacology and biochemistry. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development and disease treatment.
In conclusion, 1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
合成法
The synthesis of 1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
科学的研究の応用
1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has been studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
特性
製品名 |
1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-14-5-3-2-4-13(14)18-16(19)21-10-15(20)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
InChIキー |
KXUGIHWTDMUKPG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)







![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)